molecular formula C12H13N3 B13877142 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile

2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile

Cat. No.: B13877142
M. Wt: 199.25 g/mol
InChI Key: RSAJLJZTFQXPDF-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile is an indole derivative that features a nitrile group attached to the acetonitrile moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(2-aminoethyl)-1H-indole.

    Formation of Acetonitrile Moiety: The nitrile group is introduced through a reaction with acetonitrile under specific conditions, often involving a catalyst or a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation Products: Depending on the conditions, various oxidized forms of the compound can be obtained.

    Reduction Products: The primary amine derivative is a common product.

    Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-(2-aminoethyl)-1H-indole: A precursor in the synthesis of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile.

    2-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide: Another indole derivative with different functional groups.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile

InChI

InChI=1S/C12H13N3/c13-5-3-9-1-2-12-11(7-9)10(4-6-14)8-15-12/h1-2,7-8,15H,3-4,6,14H2

InChI Key

RSAJLJZTFQXPDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)C(=CN2)CCN

Origin of Product

United States

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